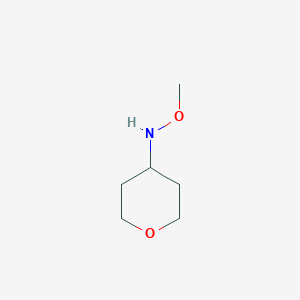

N-methoxyoxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-methoxyoxan-4-amine |

InChI |

InChI=1S/C6H13NO2/c1-8-7-6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |

InChI Key |

ITRICWPKNGCFHX-UHFFFAOYSA-N |

Canonical SMILES |

CONC1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design

Direct Synthesis Pathways for N-Methoxyoxan-4-amine Scaffold

Direct synthesis pathways focus on the construction of the N-methoxyoxan-4-amine framework from readily available precursors. These methods are often favored for their efficiency and atom economy.

Reductive Amination Strategies to Form the C-N Bond

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The most direct approach for the synthesis of N-methoxyoxan-4-amine via reductive amination starts with the commercially available or synthetically accessible precursor, oxan-4-one (also known as tetrahydropyran-4-one). This cyclic ketone provides the necessary oxane scaffold and the electrophilic carbonyl carbon for the initial condensation with methoxyamine. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the target N-methoxyoxan-4-amine.

The general reaction scheme is as follows:

Figure 1: General scheme for the reductive amination of oxan-4-one with methoxyamine.

The success of the reductive amination heavily relies on the choice of the reducing agent and the catalytic system. A variety of reagents and catalysts have been developed to effect this transformation with high efficiency and selectivity.

Reducing Agents:

Commonly used reducing agents for this transformation include borohydride (B1222165) reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion intermediate over the starting ketone, which can minimize the formation of the corresponding alcohol byproduct.

Catalytic Systems:

Palladium Nanoparticles: Heterogeneous catalysts, such as palladium nanoparticles supported on various materials (e.g., carbon, silica), are attractive due to their high activity, selectivity, and ease of recovery and reuse. In the context of reductive amination, palladium catalysts facilitate the hydrogenation of the C=N double bond of the intermediate oxime. The reaction is typically carried out under a hydrogen atmosphere.

Iridium Complexes: Homogeneous catalysts, particularly iridium complexes, have emerged as powerful tools for reductive amination. nih.gov Iridium(III) complexes, for instance, have been shown to be effective in the reductive amination of ketones. nih.gov These catalysts can operate under mild reaction conditions and often exhibit high turnover numbers. The mechanism typically involves the formation of an iridium hydride species which then reduces the iminium ion.

The choice between heterogeneous and homogeneous catalysis often depends on factors such as desired reaction conditions, substrate scope, and scalability.

Below is a table illustrating typical conditions for reductive amination using different catalytic systems, based on analogous reactions with cyclic ketones.

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Pd/C (10%) | H₂ (1 atm) | Methanol | 25 | >90 |

| [Ir(Cp*)Cl₂]₂ | H₂ (50 atm) | Isopropanol | 80 | 85-95 |

| Raney Nickel | H₂ (10 atm) | Ethanol | 50 | 70-85 |

This table is illustrative and based on general procedures for reductive amination of cyclic ketones. Specific conditions for N-methoxyoxan-4-amine may vary.

In a typical one-pot procedure, oxan-4-one and methoxyamine (often as its hydrochloride salt with a base to liberate the free amine) are mixed in a suitable solvent. After a period to allow for the formation of the oxime, the reducing agent or catalyst and hydrogen source are introduced to effect the reduction.

Nucleophilic Substitution Reactions for Amine Introduction

An alternative strategy for the synthesis of N-methoxyoxan-4-amine involves the introduction of the methoxyamine moiety through a nucleophilic substitution reaction. This approach requires a precursor with a suitable leaving group at the 4-position of the oxane ring.

Halogenated oxanes, such as 4-bromooxane or 4-chlorooxane, can serve as effective electrophiles for nucleophilic substitution with methoxyamine. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of methoxyamine attacks the carbon atom bearing the halogen, displacing the halide ion.

The general reaction scheme is as follows:

Figure 2: General scheme for the nucleophilic substitution of a 4-halo-oxane with methoxyamine.

The reactivity of the halogenated precursor follows the trend I > Br > Cl. The choice of solvent is crucial for this reaction, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the SN2 pathway. The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often necessary to neutralize the hydrogen halide formed during the reaction.

Below is a table outlining typical conditions for nucleophilic substitution reactions to form amines, based on analogous systems.

| Halogenated Precursor | Nucleophile | Base | Solvent | Temperature (°C) |

| 4-Bromooxane | Methoxyamine | Triethylamine | Acetonitrile | 80 |

| 4-Iodooxane | Methoxyamine | K₂CO₃ | DMF | 60 |

| 4-Oxanyl Tosylate | Methoxyamine | Diisopropylethylamine | Dichloromethane | 25 |

This table is illustrative and based on general procedures for nucleophilic substitution on cyclic ethers. Specific conditions for N-methoxyoxan-4-amine may vary.

Ring-Forming Cyclization Reactions

An alternative to functionalizing an existing ring is to construct the tetrahydropyran (B127337) ring itself through cyclization reactions. These methods build the heterocyclic core and can be designed to install the necessary functionality at the C-4 position.

The construction of the tetrahydropyran (THP) ring is a central theme in the synthesis of many natural products and pharmaceuticals. semanticscholar.org A powerful and common strategy for forming the THP ring is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.govbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene nucleophile to form the six-membered ring. beilstein-journals.org Other significant methods include hetero-Diels-Alder reactions, intramolecular oxa-Michael additions, and various metal-mediated cyclizations. semanticscholar.orgbohrium.com The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

A particularly relevant strategy for synthesizing precursors to N-methoxyoxan-4-amine is the Prins-Ritter reaction. This is a tandem reaction that combines the ring-forming Prins cyclization with a Ritter reaction for introducing a nitrogen functionality. acs.org The process typically starts with the reaction between a homoallylic alcohol and an aldehyde in the presence of an acid catalyst to generate a key oxocarbenium ion intermediate. nih.gov Instead of being trapped by an external nucleophile like water, this carbocation is intercepted by a nitrile solvent (e.g., acetonitrile). doi.org

This nucleophilic attack by the nitrile initiates the Ritter reaction, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields a 4-amido-tetrahydropyran. acs.orgdoi.org These 4-amido derivatives are stable intermediates that can be isolated and subsequently hydrolyzed or otherwise converted to the corresponding 4-amino-tetrahydropyran. This approach is highly diastereoselective, often yielding cis-substituted tetrahydropyrans due to the thermodynamic preference for equatorial substituents in the chair-like transition state of the cyclization. nih.govbeilstein-journals.org Various Brønsted and Lewis acids can be used to catalyze this transformation. abo.fi

Table 2: Catalysts and Conditions for Prins-Ritter Reactions

| Catalyst Type | Example Catalyst | Typical Conditions | Key Outcome |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile (reagent and solvent), room temperature to moderate heat. | Formation of 4-acetamido-tetrahydropyrans. abo.fi |

| Brønsted Acid | Triflic acid (TfOH) | Dichloromethane solvent, low temperature (-25 °C). | High selectivity for amide products. abo.fi |

| Solid Acid | Amberlyst-15 | Nitrile solvent, moderate heat. | Heterogeneous catalysis, easy workup. nih.gov |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Aprotic solvent, nitrile reagent. | Promotes oxocarbenium ion formation. semanticscholar.org |

Another elegant strategy for constructing the tetrahydropyran ring involves a tandem or cascade reaction sequence. researchgate.net The tandem nucleophilic addition/oxa-Michael reaction is one such approach for synthesizing highly substituted tetrahydropyran derivatives. researchgate.net This reaction is typically catalyzed by a Lewis acid and can be used to form cis-2,6-disubstituted THP derivatives with high diastereoselectivity. researchgate.net

The process begins with a nucleophilic addition to a conjugated system, which then sets the stage for an intramolecular oxa-Michael reaction. In this key step, an internal oxygen nucleophile (a hydroxyl group) attacks an electron-deficient alkene, closing the six-membered ring. researchgate.net This intramolecular cyclization is a powerful method for forming the THP core, and the stereochemistry of the final product is often well-controlled. amanote.com While less common than the Prins cyclization, this tandem approach offers a distinct pathway to functionalized tetrahydropyrans that can serve as precursors to the target amine. researchgate.netrsc.org

Stereoselective Synthetic Approaches to N-Methoxyoxan-4-amine Stereoisomers

When stereoisomers of N-methoxyoxan-4-amine are desired, synthetic methods that control the three-dimensional arrangement of atoms are required. Asymmetric synthesis techniques are employed to selectively produce a single enantiomer or diastereomer.

Achieving stereoselectivity in the synthesis of N-methoxyoxan-4-amine can be accomplished by using either chiral auxiliaries or asymmetric catalysis during the crucial C-N bond-forming step.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For example, a chiral auxiliary could be attached to methoxyamine, and the resulting chiral reagent would then be used in a reductive amination reaction with oxan-4-one. The steric bulk and electronic properties of the auxiliary would favor the approach of the reducing agent from one face of the intermediate imine, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

Alternatively, asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govfrontiersin.org In the context of synthesizing chiral amines, transition metal catalysts (e.g., based on Ruthenium or Palladium) complexed with chiral ligands are often used. nih.govliverpool.ac.uk For instance, a Ru-catalyzed asymmetric reductive amination of oxan-4-one with methoxyamine could establish the stereocenter at C-4 with high enantiomeric excess. nih.gov Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of functionalized pyran derivatives and could be adapted for this purpose. au.dk

Table 3: Strategies for Stereoselective C-N Bond Formation

| Approach | Method | Description |

|---|---|---|

| Chiral Auxiliary | Pseudoephenamine-based amides | The auxiliary is covalently attached to the substrate, directs a stereoselective reaction (e.g., alkylation or reduction), and is then removed. nih.gov |

| Asymmetric Catalysis | Ruthenium-Catalyzed Dynamic Kinetic Resolution | A chiral Ru-catalyst and a reducing agent are used to convert a racemic starting material into a single stereoisomer of the product amine. nih.gov |

| Asymmetric Catalysis | Organocatalysis | A chiral amine catalyst (e.g., a prolinol derivative) activates the ketone and directs the enantioselective addition of the amine nucleophile. au.dkmdpi.com |

| Substrate Control | Diastereoselective Reduction | A pre-existing stereocenter in the molecule directs the stereochemical outcome of the reduction of an intermediate imine or oxime. nih.gov |

Diastereoselective and Enantioselective Methodologies for Oxane Functionalization

The stereocontrolled synthesis of highly substituted oxane rings is a cornerstone for accessing structurally diverse molecules. Several powerful catalytic asymmetric methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One notable approach is the organocatalytic Michael/Henry/ketalization cascade sequence, which allows for the construction of highly functionalized tetrahydropyrans. This method can generate molecules with multiple contiguous stereocenters in moderate to good yields, with high diastereomeric ratios (dr > 20:1) and excellent enantiomeric excesses (93–99% ee) after a single crystallization nih.gov. The use of bifunctional organocatalysts, such as those based on quinine, is crucial for the success of this cascade reaction nih.gov.

Ruthenium-catalyzed asymmetric ring-opening/cross-metathesis (AROM/CM) of oxabicyclic olefins provides another efficient route to a wide range of 2,6-disubstituted pyrans. This methodology can afford functionalized pyrans in up to 98% enantiomeric excess. The reactions are typically performed at ambient temperature and can be catalyzed by air-stable ruthenium complexes nih.gov. The choice of the chiral catalyst is critical, with newer generations of catalysts often providing significantly higher levels of asymmetric induction .

Catalytic asymmetric hetero-Diels-Alder reactions are also a key strategy for constructing functionalized tetrahydropyran subunits. These reactions can be used to set key stereocenters that are then elaborated upon through subsequent stereoselective transformations like alkylations and reductions to install additional functionality on the oxane ring.

The following table summarizes some of the key findings from these methodologies:

| Methodology | Catalyst/Reagent | Key Features | Yields | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Organocatalytic Cascade Reaction | Bifunctional quinine-based squaramide organocatalyst | Forms five contiguous stereocenters in one pot. | 27–80% | >20:1 | 93–99% |

| Ru-Catalyzed AROM/CM | Chiral Ru-iodide complex | Efficient for less strained oxabicyclic olefins; performed at room temperature. | up to 80% | N/A | up to 98% |

| Asymmetric Hetero-Diels-Alder Reaction | Not specified | Constructs the core tetrahydropyran ring with stereocontrol. | N/A | N/A | N/A |

Control of Stereochemistry at C-3 and C-4 Positions of the Oxane Ring

Achieving specific stereochemical arrangements at the C-3 and C-4 positions of the oxane ring is critical for defining the three-dimensional structure and, consequently, the biological activity of N-methoxyoxan-4-amine analogs. The Prins cyclization is a powerful and widely used method for the construction of tetrahydropyran rings, and it offers a means to control the stereochemistry at these positions. The reaction proceeds through a chair-like transition state, and the geometry of the starting alkene can dictate the relative stereochemistry of the substituents at C-3. For instance, the use of a (Z)-alkene in a Prins cyclization can lead to trans-stereocontrol at the C-3 position, while the addition of a nucleophile can be directed to the equatorial position at C-4, resulting in cis-stereocontrol nih.gov.

In addition to the Prins cyclization, other strategies for stereocontrolled synthesis of C-3 and C-4 functionalized tetrahydropyrans include:

Sequential Asymmetric Horner-Wadsworth-Emmons and Ring-Closure Reactions: This approach allows for a versatile and stereocontrolled synthesis of chiral tetrahydropyran derivatives. The absolute configuration is set by the asymmetric Horner-Wadsworth-Emmons reaction, while the relative configuration is controlled by the subsequent cyclization method, which can involve palladium-catalyzed substitution, hetero-Michael addition, or epoxide opening .

Electrophilic Cyclization of Propargylic Aryl Ethers: This method can produce 3,4-disubstituted 2H-benzopyrans with excellent yields under mild conditions, tolerating a variety of functional groups researchgate.net.

Organocatalytic Michael Addition followed by Cyclization: The addition of 1,3-diones to α,β-unsaturated aldehydes, catalyzed by a secondary amine, can lead to the formation of 3,4-dihydropyrans with good control over the newly formed stereocenter researchgate.net.

The table below highlights some of the methodologies and their effectiveness in controlling stereochemistry at the C-3 and C-4 positions.

| Method | Key Reagents/Catalysts | Stereochemical Control |

| Prins Cyclization | TMSI, InCl₃ | (Z)-alkene leads to trans-stereocontrol at C-3; equatorial addition of nucleophile gives cis-stereocontrol at C-4. |

| Asymmetric Horner-Wadsworth-Emmons/Cyclization | Chiral phosphonate | The HWE reaction controls the absolute configuration, while the cyclization method (e.g., Pd-catalyzed) controls the relative configuration. |

| Electrophilic Iodocyclization | I₂, ICl | Produces 3,4-disubstituted 2H-benzopyrans. |

| Organocatalytic Michael Addition/Cyclization | Secondary amine | The organocatalyst controls the stereocenter formed during the initial Michael addition, which then directs the stereochemistry of the cyclized product. |

Derivatization Strategies of Existing Oxan-4-amine Structures

Once the core N-methoxyoxan-4-amine scaffold is synthesized, further structural diversity can be achieved through various derivatization strategies. These modifications can be targeted at the nitrogen atom, the methoxy (B1213986) group, or the oxane ring itself.

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine in the N-methoxyoxan-4-amine structure is a prime site for modification through N-alkylation and N-acylation reactions.

N-alkylation of amines can be challenging due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine masterorganicchemistry.com. However, selective mono-N-alkylation can be achieved under controlled conditions. Reductive amination is a generally reliable method for the synthesis of more substituted amines from less substituted ones masterorganicchemistry.com. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. For the synthesis of N-alkylated oxan-4-amine derivatives, this could involve reacting N-methoxyoxan-4-amine with an appropriate aldehyde or ketone in the presence of a reducing agent. Another approach is the alkylation with haloalkyl precursors under nucleophilic substitution conditions . The use of catalysts such as Cu-Zr bimetallic nanoparticles has also been shown to be effective for the selective N-methylation of amines with dimethyl carbonate nih.gov.

N-acylation is a more straightforward and widely used method for modifying amines to form amides. This reaction is ubiquitous in organic and medicinal chemistry researchgate.netbath.ac.uk. A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents google.com. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a classic and effective method researchgate.net. More modern and greener approaches utilize benzotriazole (B28993) chemistry for the acylation of amines in water, which offers mild conditions and high yields nih.gov. Enzymatic methods for N-acylation are also being explored as environmentally friendly alternatives nih.gov.

| Modification | Reagents/Conditions | Key Features |

| N-alkylation | Aldehyde/Ketone and a reducing agent (Reductive Amination); Alkyl halide; Dimethyl carbonate with Cu-Zr catalyst | Can be prone to over-alkylation; reductive amination offers better control. |

| N-acylation | Acyl chloride, acid anhydride, activated carboxylic acids (e.g., with benzotriazole) | Generally high-yielding and selective for mono-acylation; can be performed under mild, aqueous conditions. |

Transformations of the Methoxy Group

The methoxy group on the nitrogen atom of N-methoxyoxan-4-amine can be a target for chemical transformation, most notably cleavage to reveal the corresponding N-hydroxy amine or the parent amine. The cleavage of methoxy groups, which are a type of ether, typically requires strong acidic conditions and heat masterorganicchemistry.commasterorganicchemistry.com. Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose masterorganicchemistry.com. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion masterorganicchemistry.com.

Milder methods for the cleavage of methoxy groups have also been developed, which is particularly important when other sensitive functional groups are present in the molecule. For example, a radical hydrogen abstraction reaction can be used for the selective cleavage of methoxy groups adjacent to a hydroxyl group nih.govresearchgate.net. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers, including methoxy groups, via a hydrogen abstraction and oxygen rebound mechanism nih.gov.

| Transformation | Reagents/Conditions | Key Features |

| Methoxy Group Cleavage | Strong acids (HI, HBr); Radical initiators; Fungal peroxygenase and H₂O₂ | Can be harsh, but milder enzymatic and radical methods are available. |

Functionalization of the Oxane Ring

Direct functionalization of the saturated oxane ring in an existing N-methoxyoxan-4-amine scaffold presents a powerful strategy for late-stage diversification. C-H bond functionalization has emerged as a significant tool in modern synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds yale.edu.

For aminotetrahydropyrans, palladium-catalyzed stereoselective γ-methylene C-H arylation has been demonstrated. This process can be followed by α-alkylation or arylation of the primary amine, enabling the synthesis of highly substituted aminotetrahydropyrans nih.gov. This sequential C-H functionalization provides a route to access a variety of C-3 and C-5 functionalized chiral amino THP derivatives nih.gov. Bio-inspired methods using a quinone co-factor can also mediate the α-C-H functionalization of primary amines chemrxiv.org.

Another approach to functionalize the oxane ring is through ring-opening and subsequent modification. For example, the ring opening of tetrahydrofuran, a related cyclic ether, can be achieved under acidic conditions figshare.com. While this is a more drastic modification, it could provide access to acyclic derivatives with new functionalities.

| Functionalization Site | Methodology | Reagents/Catalyst | Key Features |

| γ-Methylene C-H | Palladium-catalyzed Arylation | Pd(OAc)₂, transient directing group, ligand | Allows for stereoselective introduction of aryl groups at the C-3/C-5 positions. |

| α-C-H of Amine | Quinone-mediated functionalization | Synthetic quinone co-factor | Bio-inspired method for the construction of α-fully substituted primary amines. |

Chemical Transformations and Reactivity Profiles

Reactivity of the Amine Functionality

The chemical behavior of N-methoxyoxan-4-amine is dominated by the nitrogen atom, which acts as a nucleophile and a base. However, the adjacent oxygen atom introduces significant electronic effects, influencing these properties.

Basicity and Protonation Studies

The basicity of an amine is a measure of its ability to accept a proton. For N-methoxyoxan-4-amine, the nitrogen's lone pair is available for protonation. However, the electronegative oxygen atom attached to the nitrogen exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton.

Consequently, N-methoxy amines (O-alkylhydroxylamines) are generally less basic than their corresponding primary amine counterparts but are still capable of forming salts with acids. The pKa of the conjugate acid of methoxyamine (CH₃ONH₂) is approximately 4.6, making it a significantly weaker base than a typical primary amine like methylamine (pKa of conjugate acid ≈ 10.6). A similar reduction in basicity would be expected for N-methoxyoxan-4-amine compared to 4-aminooxane.

Table 1: Comparison of Predicted Basicity with Related Amines

| Compound | Structure | Predicted pKa of Conjugate Acid | Key Influencing Factors |

| N-methoxyoxan-4-amine | C₅H₁₁NO-NH-OCH₃ | ~ 4.5 - 5.0 | -I effect of N-O bond reduces basicity. |

| 4-Aminooxane | C₅H₁₁NO-NH₂ | ~ 9.0 - 9.5 | Inductive effect of ring oxygen slightly reduces basicity compared to cyclohexylamine. |

| Methoxyamine | CH₃ONH₂ | 4.6 | Benchmark for N-methoxyamine basicity. |

| Cyclohexylamine | C₆H₁₁NH₂ | ~ 10.6 | Standard for a primary amine on a saturated ring. |

Nucleophilic Reactions Involving the Nitrogen Lone Pair

Despite its reduced basicity, the nitrogen atom in N-methoxyoxan-4-amine retains its nucleophilic character and can react with a variety of electrophilic centers.

N-methoxyoxan-4-amine is expected to react with aldehydes and ketones in a condensation reaction. Analogous to the reaction of hydroxylamine, this process yields O-methyl oximes, which are a class of imines wikipedia.orgwikipedia.org. The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration, typically under mildly acidic conditions.

General Reaction Scheme: R(R')C=O + H₂N-O-CH₃-C₅H₁₀O → R(R')C=N-O-CH₃-C₅H₁₀O + H₂O

Table 2: Expected O-Methyl Oxime Products from Reactions with Carbonyls

| Carbonyl Reactant | Product Name | Expected Observations |

| Acetone | Acetone O-(oxan-4-yl)methyloxime | Formation of a stable imine derivative. |

| Benzaldehyde | Benzaldehyde O-(oxan-4-yl)methyloxime | Condensation reaction, likely requiring acid catalysis. |

| Cyclohexanone | Cyclohexanone O-(oxan-4-yl)methyloxime | Product formation driven by removal of water. |

N-methoxyoxan-4-amine can function as an effective amidation reagent in certain transition-metal-catalyzed C-H activation reactions nih.gov. More conventionally, it is expected to react with highly reactive carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form N-methoxy amides. This reaction is a standard nucleophilic acyl substitution.

Transamidation, the exchange of an amine group in an existing amide, is a thermodynamically challenging reaction. While direct transamidation with N-methoxyoxan-4-amine is unlikely without a catalyst, it could potentially displace a more volatile or less nucleophilic amine from an activated amide under specific conditions, such as with Lewis acid catalysis acs.orgacs.org.

Table 3: Predicted Products of Amidation Reactions

| Acylating Agent | Product Class | Expected Reaction Conditions |

| Acetyl Chloride | N-methoxy-N-acetyloxan-4-amine | Typically run at low temperature with a non-nucleophilic base (e.g., pyridine, triethylamine). |

| Acetic Anhydride | N-methoxy-N-acetyloxan-4-amine | May require gentle heating or extended reaction times compared to acyl chloride. |

| Benzoyl Chloride | N-methoxy-N-benzoyloxan-4-amine | Standard Schotten-Baumann conditions (base, e.g., NaOH or pyridine). |

The concept of N-dealkylation, the removal of an alkyl group from nitrogen, is not directly applicable to N-methoxyoxan-4-amine itself as it lacks an N-alkyl substituent nih.govdntb.gov.uanih.gov. However, this section can be considered in two contexts:

Dealkylation of N-alkylated derivatives: If N-methoxyoxan-4-amine is first subjected to N-alkylation (see section 3.1.2.4), the resulting secondary or tertiary amine could then undergo dealkylation. Standard methods for this transformation include reaction with cyanogen bromide (von Braun reaction) or with chloroformates, followed by hydrolysis of the resulting carbamate or cyanamide intermediate researchgate.net.

Cleavage of the N-O Bond: A more characteristic reaction for this class of compounds is the cleavage of the weak N-O bond nih.govsemanticscholar.orgunc.edu. This can be achieved under various conditions, including reductive cleavage (e.g., catalytic hydrogenation, SmI₂, or other reducing agents) or, in some cases, through UV induction nih.gov. Reductive cleavage of the N-OCH₃ bond would transform the N-methoxyamine into a primary amine (4-aminooxane). This reaction is a key transformation, converting the hydroxylamine derivative into a standard primary amine.

As a nucleophile, the nitrogen in N-methoxyoxan-4-amine is expected to react with a range of electrophiles. A primary example is the reaction with alkyl halides (N-alkylation) via an Sₙ2 mechanism. This reaction would lead to the formation of secondary and tertiary amine derivatives.

Table 4: Reactivity with Various Electrophiles

| Electrophile | Reagent Example | Product Type | General Conditions |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-methyl-N-methoxyoxan-4-amine | Sₙ2 reaction, often with a base to neutralize the acid byproduct. |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-acetyl-N-methoxyoxan-4-amine | Nucleophilic acyl substitution. |

| Sulfonyl Halide | Tosyl Chloride (TsCl) | N-methoxy-N-tosyloxan-4-amine | Formation of a sulfonamide derivative. |

| Michael Acceptor | Methyl acrylate | Michael adduct | Conjugate addition to an α,β-unsaturated carbonyl. |

Redox Chemistry of the Amine Group

The nitrogen atom in N-methoxyoxan-4-amine, being part of a secondary amine, is susceptible to both oxidation and reduction reactions. The presence of the electron-withdrawing methoxy (B1213986) group on the nitrogen atom influences the electron density at the nitrogen center, thereby affecting its redox potential compared to a simple secondary amine.

Oxidation: The amine group can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a stable nitroxide radical. This transformation is a characteristic reaction of many secondary amines. For instance, the oxidation of piperidine derivatives to their corresponding N-oxyl radicals is a well-established process. In the case of N-methoxyoxan-4-amine, oxidation would likely proceed via a single-electron transfer from the nitrogen atom.

In some redox-neutral reactions involving cyclic amines, α-C–H functionalization can occur. These reactions, often catalyzed by acids, can lead to the formation of new C-N bonds at the position alpha to the nitrogen. While direct evidence for N-methoxyoxan-4-amine is not available, analogous transformations in other cyclic amines suggest the possibility of such reactivity.

Reduction: The N-O bond in N-alkoxyamines is susceptible to reductive cleavage. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid can cleave the N-O bond to yield the corresponding secondary amine, oxan-4-amine, and methanol. This reaction is a common method for the deprotection of N-alkoxyamines. The reduction of N-substituted carbonylimidazoles to monomethylamines using NaBH4/I2 proceeds via a formamide intermediate, highlighting the reducibility of N-O and related linkages.

Table 1: Plausible Redox Reactions of the Amine Group in N-methoxyoxan-4-amine

| Reaction Type | Reagent(s) | Plausible Product(s) |

| Oxidation | Mild oxidizing agent (e.g., m-CPBA) | N-methoxyoxan-4-aminyl radical |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Oxan-4-amine |

Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. Its reactivity is generally characterized by its stability compared to smaller cyclic ethers like oxiranes and oxetanes. However, under certain conditions, the oxane ring can participate in ring-opening, substitution, and elimination reactions.

The cleavage of the C-O bonds in the oxane ring typically requires harsh reaction conditions, such as strong acids and high temperatures, due to the low ring strain. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The presence of the N-methoxyaminyl substituent at the 4-position is not expected to significantly alter the inherent stability of the oxane ring towards ring-opening. However, if a strongly electron-withdrawing group were present on the nitrogen, it could potentially influence the electron density of the ring oxygen, though this effect would be transmitted through several sigma bonds and likely be minimal.

Substitution and elimination reactions on the oxane core of N-methoxyoxan-4-amine would primarily involve the amine group or the hydrogen atoms on the ring. Nucleophilic substitution reactions directly on the ring carbons are unlikely due to the absence of a good leaving group. However, if a leaving group were introduced at a position other than the 4-position, nucleophilic substitution could occur.

Elimination reactions are also plausible under specific conditions. For an elimination to occur, a proton on a carbon adjacent to a carbon bearing a leaving group is removed by a base. In the absence of a leaving group on the oxane ring itself, elimination reactions would not be a primary mode of reactivity for the ring system. It is important to note that substitution and elimination reactions often compete with each other.

In the event of a ring-opening reaction initiated by a nucleophilic attack, the stereochemistry of the product would be determined by the mechanism of the attack. If the reaction proceeds via an SN2-like mechanism, an inversion of configuration at the carbon center being attacked would be expected. For example, in the ring-opening of epoxides, which are more strained, the nucleophile attacks from the backside, leading to an anti-disubstituted product. khanacademy.org A similar stereochemical outcome would be anticipated for any SN2-type reaction on a chiral center within the oxane ring.

For substitution reactions on the oxane ring, if they were to occur at a stereocenter, the stereochemical outcome would also depend on the reaction mechanism. SN2 reactions would lead to inversion of stereochemistry, while SN1 reactions would result in a racemic or near-racemic mixture of products.

Role of the Methoxy Group in Directing Reactivity

The N-methoxy group plays a significant role in modulating the reactivity of the amine and, to a lesser extent, the oxane ring through its electronic effects.

Inductive Effect: The oxygen atom of the methoxy group is more electronegative than the nitrogen atom. Consequently, the methoxy group exerts an electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the nitrogen atom, making the amine less basic compared to a typical secondary amine. The inductive effect is transmitted through the sigma bonds and its influence diminishes with distance. wikipedia.org

The electron-withdrawing nature of the methoxy group can also influence the reactivity of the N-H bond. The decreased electron density on the nitrogen makes the N-H proton slightly more acidic than in a corresponding dialkylamine.

Table 2: Summary of Electronic Effects of the Methoxy Group

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the nitrogen atom due to the electronegativity of the oxygen. | Decreases the basicity of the amine. |

| Resonance Effect (+M) | Donation of electron density through pi-system conjugation. | Negligible in this saturated aliphatic system. |

Influence on Neighboring Functional Groups

The reactivity of functional groups proximate to the N-methoxyoxan-4-amine core is significantly modulated by a combination of electronic and steric factors imparted by this heterocyclic amine moiety. While direct experimental studies on N-methoxyoxan-4-amine are not extensively documented in publicly available literature, its influence can be reliably predicted by analyzing the distinct properties of the N-methoxy group, the secondary amine nitrogen, and the conformational behavior of the oxane (tetrahydropyran) ring.

Electronic Effects

The N-methoxy group introduces a complex electronic influence on the amine nitrogen and, by extension, on any neighboring functional groups. This arises from the interplay between inductive and potential resonance effects.

Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This effect decreases the electron density on the nitrogen, which in turn can influence adjacent bonds and atoms. For instance, a neighboring carbonyl group would become more electrophilic, and the acidity of a nearby carboxylic acid would be enhanced.

The interplay of these effects modulates the nucleophilicity and basicity of the amine nitrogen, which is a critical factor in its interaction with neighboring groups. For example, the amine's ability to act as an intramolecular catalyst or to participate in cyclization reactions would be directly governed by its electron density.

| Compound | Structure | pKa of Conjugate Acid | Comment |

|---|---|---|---|

| Piperidine | C₅H₁₁N | 11.12 | Baseline secondary cyclic amine. |

| N-Methylpiperidine | C₆H₁₃N | 10.08 | The electron-donating methyl group increases basicity relative to ammonia, but solvation effects can alter trends among primary, secondary, and tertiary amines. |

| Morpholine | C₄H₉NO | 8.33 | The ring oxygen is strongly electron-withdrawing (inductive effect), significantly reducing the basicity of the nitrogen. This serves as an analog for the inductive effect of the N-methoxy group. |

| N-Methoxypiperidine (Predicted) | C₆H₁₃NO | Lower than Piperidine | The N-methoxy group's strong inductive effect is expected to significantly lower the nitrogen's basicity, likely to a value comparable to or lower than morpholine. |

Steric Effects

The N-methoxyoxan-4-amine structure imposes significant steric constraints on adjacent functional groups. These constraints arise from two primary sources:

Conformational Rigidity of the Oxane Ring: The six-membered tetrahydropyran (B127337) ring predominantly adopts a stable chair conformation. researchgate.net Substituents on the ring are held in relatively fixed axial or equatorial positions. This predictable geometry dictates the spatial relationship between the amine and any other functional group on the ring, influencing the feasibility of intramolecular reactions. Ring-flipping motions can alter these spatial relationships, but such dynamics are often energetically controlled. researchgate.net

Bulk of the N-Methoxy Group: The methoxy group attached to the nitrogen is sterically more demanding than a simple hydrogen atom. This bulk can shield one face of the molecule, hindering the approach of external reagents to a neighboring functional group. mdpi.com For example, a nucleophilic attack on a carbonyl group adjacent to the amine might be favored from the side opposite the N-methoxy group. This steric hindrance can reduce reaction rates or enforce high diastereoselectivity in reactions at nearby stereocenters.

| Neighboring Group | Predicted Electronic Influence | Predicted Steric Influence | Potential Reactivity Outcome |

|---|---|---|---|

| Carbonyl (-C=O) | -I effect from N-methoxy group increases electrophilicity of carbonyl carbon. Nitrogen lone pair can participate in intramolecular additions. | N-methoxy group and ring conformation hinder nucleophilic attack at the carbonyl carbon. | Reduced reaction rates for external nucleophiles; potential for intramolecular iminium ion formation or cyclization. |

| Carboxylic Acid (-COOH) | -I effect increases acidity of the carboxylic proton. The amine nitrogen acts as an intramolecular base. | Steric hindrance may affect rates of intermolecular reactions like esterification. | Potential for intramolecular acid-base chemistry (zwitterion formation); possible intramolecular catalysis of ester hydrolysis. |

| Alcohol (-OH) | -I effect slightly increases acidity of the hydroxyl proton. | Potential for intramolecular hydrogen bonding, influencing conformation. Steric hindrance can block access to the hydroxyl group. | Modulated acidity; altered reactivity in reactions like oxidation or etherification due to steric shielding. |

| Alkyl Halide (-CH₂X) | Nitrogen acts as a nucleophile. Its nucleophilicity is reduced by the -I effect of the methoxy group. | The success of intramolecular SN2 reactions (cyclization) is highly dependent on the stereochemistry and distance dictated by the oxane ring. | Rate of intramolecular cyclization is dependent on stereochemistry; reduced nucleophilicity of nitrogen may slow the reaction compared to an N-alkyl equivalent. masterorganicchemistry.com |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing deep insights into the molecule's connectivity, stereochemistry, and conformational preferences.

The initial step in the NMR analysis of N-methoxyoxan-4-amine involves acquiring 1D ¹H and ¹³C NMR spectra. Based on the molecule's structure, which features a plane of symmetry, a specific number of signals is anticipated. The tetrahydropyran (B127337) ring protons at positions 2, 6 and 3, 5 are chemically equivalent, as are the carbons at these positions.

¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy (B1213986) group (-OCH₃), the proton at C4, and two sets of signals for the diastereotopic protons on the oxane ring (C2/C6 and C3/C5).

¹³C NMR: The carbon spectrum would display signals for the methoxy carbon, the C4 carbon bearing the methoxyamine group, and the C2/C6 and C3/C5 carbons of the ring.

2D NMR experiments are crucial for confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would establish the connectivity between the C4 proton and the protons at C3/C5, and subsequently between the C3/C5 protons and the C2/C6 protons, confirming the spin system of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. researchgate.net

These combined techniques are powerful for establishing the fundamental bonding framework and stereochemistry of the molecule.

A detailed analysis of chemical shifts and spin-spin coupling constants provides critical information about the molecule's preferred conformation. N-methoxyoxan-4-amine is expected to adopt a chair conformation, with the bulky N-methoxy group occupying either an axial or equatorial position.

Chemical Shifts: The chemical shifts of the ring protons are highly dependent on their orientation (axial or equatorial). Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. The precise chemical shift of the C4 proton would be indicative of the substituent's orientation.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons is governed by the dihedral angle between them, as described by the Karplus relationship. By analyzing the ³J values for the ring protons, the chair conformation can be confirmed and the orientation of the substituent can be deduced. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of ~180°, characteristic of a trans-diaxial relationship. Smaller couplings (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Predicted ¹H NMR Data for N-methoxyoxan-4-amine (Chair Conformation)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -OCH₃ | 3.5 - 3.8 | Singlet | N/A |

| H-4 | 2.8 - 3.2 | Multiplet | Varies with conformation |

| H-2/H-6 | 3.4 - 4.0 | Multiplets | J(gem), J(vic) |

| H-3/H-5 | 1.5 - 2.0 | Multiplets | J(gem), J(vic) |

Note: These are predicted values based on typical ranges for similar structural motifs.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. nih.gov NOE spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, providing powerful evidence for confirming stereochemistry and conformation. dtic.mil

For N-methoxyoxan-4-amine, a NOESY experiment would be instrumental in determining the orientation of the N-methoxy substituent.

If the substituent is in the axial position, strong NOE cross-peaks would be expected between the C4 proton and the axial protons at C2 and C6.

If the substituent is in the equatorial position, NOEs would be observed between the C4 proton and both the axial and equatorial protons at C2/C6 and C3/C5.

Furthermore, NOEs between the methoxy protons (-OCH₃) and specific ring protons would provide definitive proof of the substituent's conformational preference. For example, an NOE between the methoxy protons and the axial protons at C3/C5 would strongly suggest an equatorial orientation of the N-methoxy group.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of N-methoxyoxan-4-amine would be characterized by vibrations associated with its specific functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the oxane ring and the methoxy group are expected in the 2850-3000 cm⁻¹ region.

N-H Stretching: A key vibration would be the N-H stretch, anticipated in the 3300-3500 cm⁻¹ range. The band is typically weaker and sharper than an O-H stretch. As a secondary amine, it would show a single band in this region. msu.edu

C-O-C Stretching: The strong, characteristic C-O-C asymmetric stretching vibration of the tetrahydropyran ether linkage would appear in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

N-O Stretching: The N-O stretching vibration typically gives rise to a weak to medium band in the 900-1000 cm⁻¹ region.

Table of Predicted Vibrational Frequencies for N-methoxyoxan-4-amine

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| N-H | Bend | 1550 - 1650 | Medium |

| C-O-C (ether) | Asymmetric Stretch | 1050 - 1150 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium to Weak |

| N-O | Stretch | 900 - 1000 | Medium to Weak |

Note: These are predicted frequency ranges based on characteristic group vibrations.

Vibrational spectroscopy is highly sensitive to intermolecular forces, such as hydrogen bonding. The N-H group in N-methoxyoxan-4-amine can act as a hydrogen bond donor, while the ether oxygen, the amine nitrogen, and the methoxy oxygen can act as acceptors.

In the condensed phase (liquid or solid), intermolecular hydrogen bonding would cause a noticeable shift in the N-H stretching frequency to a lower wavenumber (e.g., towards 3300 cm⁻¹) and a broadening of the corresponding absorption band compared to the spectrum of the isolated molecule in the gas phase or in a dilute non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the sample. Analysis of these spectral changes under varying conditions (e.g., concentration, temperature, solvent) can yield valuable insights into the intermolecular interactions governing the physical properties of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of N-methoxyoxan-4-amine. Through controlled fragmentation and high-resolution mass analysis, a detailed picture of its atomic composition and connectivity can be established.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to probe the structure of N-methoxyoxan-4-amine by analyzing its fragmentation patterns. The molecule is expected to undergo characteristic cleavages based on the functional groups present, primarily the amine, ether, and the oxane ring structure.

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized iminium cation. For N-methoxyoxan-4-amine, α-cleavage at the C3-C4 or C4-C5 bond of the oxane ring is anticipated. Another significant fragmentation would involve the cleavage of the N-O bond of the methoxyamine group or the loss of the methoxy group (-OCH₃).

A plausible fragmentation scheme for the molecular ion ([M]⁺˙) of N-methoxyoxan-4-amine (m/z 131) is outlined below.

Interactive Data Table: Plausible Mass Spectrometry Fragments for N-methoxyoxan-4-amine

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 131 | [C₆H₁₃NO₂]⁺˙ | - | Molecular Ion |

| 116 | [C₅H₁₀NO₂]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |

| 100 | [C₆H₁₂N]⁺ | •OCH₃ | Loss of a methoxy radical |

| 86 | [C₄H₈NO]⁺ | •C₂H₅O | α-cleavage and ring opening |

| 70 | [C₄H₈N]⁺ | •CH₃O₂, •H | Cleavage of the N-methoxy group and subsequent fragmentation |

| 58 | [C₃H₈N]⁺ | C₃H₅O₂ | α-cleavage at the C4-C5 bond with hydrogen transfer |

| 44 | [CH₄NO]⁺ | C₅H₉O | Cleavage of the N-methoxy group |

This analysis of fragmentation pathways provides corroborative evidence for the proposed structure of N-methoxyoxan-4-amine by matching observed fragment masses to theoretically derived structures.

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For N-methoxyoxan-4-amine, the molecular formula is C₆H₁₃NO₂. HRMS analysis would be expected to yield a measured mass that corresponds closely to the calculated theoretical exact mass, thereby confirming its elemental composition. nih.govnih.gov

Interactive Data Table: Elemental Composition Data from HRMS

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Nominal Mass | 131 amu |

| Theoretical Exact Mass | 131.094628657 Da nih.govnih.gov |

| Required Mass Accuracy | < 5 ppm |

This high-precision measurement is crucial for differentiating N-methoxyoxan-4-amine from potential isomeric structures or other compounds with an identical nominal mass, providing a high degree of confidence in its chemical identity.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on connectivity and composition, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of N-methoxyoxan-4-amine. Although specific crystallographic data for N-methoxyoxan-4-amine is not publicly available, the methodology for its characterization is well-established.

N-methoxyoxan-4-amine is a chiral molecule, containing at least one stereocenter at the C4 position of the oxane ring. X-ray diffraction analysis of a single crystal of one of its pure enantiomers is the most reliable method for determining its absolute configuration (i.e., whether it is the R or S enantiomer).

The absolute configuration can be established by the anomalous dispersion of X-rays by the atoms in the crystal. rsc.org The refinement of the crystallographic data yields a Flack parameter, which provides a strong indication of the correct absolute stereochemistry. An alternative approach involves co-crystallizing the amine with a chiral acid of known absolute configuration to form a diastereomeric salt, allowing for unambiguous assignment. rsc.org

The three-dimensional arrangement of atoms in N-methoxyoxan-4-amine, particularly the conformation of the oxane ring, can be precisely determined through X-ray crystallography. As with other saturated six-membered rings, the oxane ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. nih.gov

In this chair conformation, the substituents on the ring—the N-methoxy group and the amine proton at C4, and the methoxy group at the nitrogen—will occupy either axial or equatorial positions. Crystallographic analysis would reveal the preferred conformation in the solid state, which is influenced by intramolecular steric interactions and intermolecular forces, such as hydrogen bonding, within the crystal lattice. This analysis provides critical insight into the molecule's spatial arrangement and its potential interactions in a condensed phase.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for determining the geometric and electronic properties of N-methoxyoxan-4-amine. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. udel.edu For N-methoxyoxan-4-amine, DFT methods, particularly those using hybrid functionals like B3LYP, are effective for geometry optimization and predicting electronic properties. montclair.eduijcce.ac.ir These studies typically show that the oxane ring adopts a stable chair conformation. DFT calculations are used to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, DFT is employed to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. For substituted tetrahydropyrans, the nature and position of substituents can significantly influence the energies of these orbitals. rsc.org

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -422.851 |

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | 1.12 |

| HOMO-LUMO Gap (eV) | 10.07 |

| Dipole Moment (Debye) | 1.88 |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic structure. nih.govnsf.gov However, HF theory neglects the correlation between the motions of electrons. ststephens.net.in

To achieve higher accuracy in energy calculations, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory is a common approach, with MP2, MP3, and MP4 representing second, third, and fourth-order corrections, respectively. ststephens.net.in These methods systematically incorporate electron correlation, leading to more reliable energetic predictions, which is particularly important when comparing the subtle energy differences between various molecular conformations. researchgate.netresearchgate.net For instance, MP2 calculations often provide a good balance of accuracy and computational cost for determining the relative energies of conformers in heterocyclic systems. researchgate.net

| Method | Relative Energy of Axial Conformer (kcal/mol) |

|---|---|

| Hartree-Fock (HF) | 2.55 |

| MP2 | 2.10 |

| MP4 | 2.05 |

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Minimal basis sets, like STO-3G, are computationally inexpensive but provide only rough approximations. usu.edu Split-valence basis sets, such as the Pople-style 6-31G or 6-311G, offer improved flexibility and accuracy. uni-rostock.de

For molecules containing heteroatoms with lone pairs, like N-methoxyoxan-4-amine, it is crucial to include polarization functions (e.g., (d,p)) and diffuse functions (+ or ++). Polarization functions allow for non-spherical distribution of electron density, while diffuse functions are important for describing weakly bound electrons. usu.edu Correlation-consistent basis sets, like Dunning's cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ series, are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when paired with methods that account for electron correlation. montclair.edunih.gov

| Basis Set | ΔE (kcal/mol) |

|---|---|

| 6-31G(d) | 2.31 |

| 6-311+G(d,p) | 2.18 |

| cc-pVTZ | 2.10 |

| aug-cc-pVTZ | 2.08 |

Conformational Analysis and Dynamics

The flexibility of the oxane ring in N-methoxyoxan-4-amine allows it to adopt several different three-dimensional shapes, or conformations. Understanding the relative stabilities and the energy barriers for interconversion between these conformers is key to describing the molecule's dynamic behavior.

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. libretexts.orglibretexts.org For a six-membered ring like oxane, the PES has several important features. The global energy minimum typically corresponds to the chair conformation, which minimizes both angle strain and torsional strain. upenn.edu

Other higher-energy conformations include the boat and the twist-boat (or skew-boat). libretexts.org The boat conformation is destabilized by torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. libretexts.org The twist-boat is a local energy minimum that is more stable than the boat but less stable than the chair. masterorganicchemistry.com The interconversion between the two equivalent chair forms (a process known as ring inversion) proceeds through these higher-energy states, with the half-chair conformation representing the transition state with the highest energy barrier. masterorganicchemistry.comwikipedia.org

| Conformation | Relative Energy (kcal/mol) | Status on PES |

|---|---|---|

| Chair | 0.0 | Global Minimum |

| Twist-Boat | ~5.5 | Local Minimum |

| Boat | ~6.5 | Transition State |

| Half-Chair | ~10.0 | Transition State |

Substituents on a six-membered ring can exist in two primary orientations: axial (perpendicular to the mean plane of the ring) or equatorial (in the approximate plane of the ring). nih.gov The presence of the N-methoxyamine group at the C4 position of the oxane ring significantly influences the ring's conformational equilibrium.

Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org The energetic cost of placing a substituent in the axial position is known as its "A-value." For an amine group (-NH2), the preference for the equatorial position is well-established.

The N-methoxy group introduces additional complexity due to potential electronic effects, such as gauche interactions and the anomeric effect, although the latter is typically associated with substituents at the C2 position. The conformational preference will be dictated by a balance between steric hindrance, which favors the equatorial position, and electronic factors that might stabilize one conformer over another. Computational studies on substituted piperidines, the nitrogen analogs of oxanes, show that N-substituents also strongly influence the ring inversion barrier and conformational preferences. acs.orgrsc.org For N-methoxyoxan-4-amine, the equatorial conformer is expected to be significantly more stable.

| Substituent | A-value (ΔG°ax-eq in kcal/mol) | Favored Position |

|---|---|---|

| -NH2 | ~1.7 | Equatorial |

| -OCH3 (on Carbon) | ~0.6 | Equatorial |

| -N(CH3)OCH3 (Estimated) | >2.0 | Equatorial |

Interconversion Barriers and Dynamics

Computational methods, such as density functional theory (DFT), are essential for exploring the conformational landscape of cyclic molecules like N-methoxyoxan-4-amine. These studies would typically identify different chair and boat conformations and the transition states that connect them. By calculating the energy of these transition states, the barriers to interconversion (e.g., ring flipping) can be determined. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule over time, providing insights into the population of different conformers and the timescales of their interconversion. However, no specific studies calculating these barriers or detailing the molecular dynamics for N-methoxyoxan-4-amine are available.

Solvent Effects on Conformations

The conformation of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). For a polar molecule like N-methoxyoxan-4-amine, polar solvents would be expected to stabilize conformations with larger dipole moments. Such studies would quantify the changes in conformational energies and populations in various solvents. nih.gov Research on analogous molecules has shown that solvent polarity can alter the ratio of conformers present in a solution. nih.gov Despite the importance of these interactions, specific computational data regarding solvent effects on the conformation of N-methoxyoxan-4-amine has not been published.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. Modeling can help predict reaction pathways, identify intermediates and transition states, and calculate reaction rates.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving N-methoxyoxan-4-amine, computational methods would be used to locate the transition state structure—the highest energy point along the reaction coordinate. Characterization of this structure, including its geometry and vibrational frequencies, confirms it as a true transition state. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. chemrxiv.org The Arrhenius equation relates the activation energy to the rate constant, and computational calculations provide a direct way to estimate these values. ku.ac.ae Unfortunately, no such calculations for reactions involving N-methoxyoxan-4-amine are available in the current body of scientific literature.

Regioselectivity and Stereoselectivity Prediction

Many reactions can potentially yield multiple products (isomers). Computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored, and the product distribution can be predicted from the energy differences between competing transition states. This predictive power is crucial for designing efficient synthetic routes. There are currently no published studies that apply these predictive models to N-methoxyoxan-4-amine.

Role of Proton Transfer in Amine Reactions

Proton transfer is a fundamental step in many reactions involving amines. nih.govresearchgate.net The nitrogen atom's lone pair of electrons makes it a proton acceptor (a base). Computational studies can model proton transfer events by mapping the potential energy surface of the reaction. nih.gov These models can determine whether the proton transfer is a concerted or stepwise process, identify the key intermediates, and calculate the energetic favorability of the transfer. Factors such as the acidity/basicity of the reactants and the nature of the solvent are critical inputs for these models. mdpi.com Specific investigations into the role and mechanism of proton transfer for N-methoxyoxan-4-amine have not been reported.

Solvent-Assisted Reaction Pathways

Solvent molecules can do more than just solvate reactants; they can actively participate in the reaction mechanism. rsc.org A solvent molecule might, for example, act as a proton shuttle, facilitating a proton transfer that would otherwise have a high energy barrier. researchgate.net Computational models that include explicit solvent molecules are necessary to investigate these solvent-assisted pathways. By comparing the activation energies of the uncatalyzed and solvent-assisted routes, the catalytic role of the solvent can be quantified. Such detailed mechanistic studies have not been performed or published for N-methoxyoxan-4-amine.

Following a comprehensive search for scholarly articles and data pertaining to "N-methoxyoxan-4-amine," it has been determined that there is no available research literature that specifically details the computational and theoretical chemistry investigations requested. The search did not yield any studies on the prediction of spectroscopic properties from first principles (including simulated NMR, IR, UV-Vis, and Circular Dichroism spectra) or molecular docking and dynamics simulations focused on the chemical interactions of this particular compound.

Due to the absence of specific scientific data for "N-methoxyoxan-4-amine" in the public domain, it is not possible to generate the detailed, informative, and scientifically accurate article as per the requested outline. Creating content for the specified sections without research findings would result in speculation and would not adhere to the required standards of scientific accuracy.

Applications As a Key Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The utility of N-methoxyoxan-4-amine in synthesizing complex structures stems from its bifunctional nature: the stable oxane ring and the versatile amine moiety. This combination allows it to serve as both a foundational scaffold and a reactive intermediate in synthetic pathways.

N-methoxyoxan-4-amine and its structural isomers are effective precursors for creating a variety of heterocyclic compounds. The tetrahydropyran (B127337) (oxane) ring is a common motif in many biologically active natural products. Building blocks containing this ring are employed in reactions designed to generate more complex, polyfunctionalized heterocyclic systems. For instance, related trans-4-amino-3-(methoxy)tetrahydropyran (B1505994) has been successfully used in organocatalytic domino reactions to synthesize intricate tetrahydropyran derivatives with high yields and excellent control over stereochemistry. The amine group on the oxane ring provides a reactive site for annulation or functionalization, leading to the formation of fused or spirocyclic heterocyclic systems. The N-methoxy group itself can influence the reactivity, making certain transformations possible that would be difficult with a simple primary amine. researchgate.net

The table below illustrates the potential of oxane-based amines as precursors to various heterocyclic classes through established synthetic transformations.

| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Significance |

| Oxane Amine | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Core of many alkaloids |

| Oxane Amine | Paal-Knorr Synthesis | Pyrrole-substituted oxanes | Building blocks for porphyrins, drugs |

| Oxane Amine | Hantzsch Pyrrole Synthesis | Pyrrole-substituted oxanes | Access to functionalized pyrroles |

| Oxane Amine | Domino Reactions | Polyfunctionalized Tetrahydropyrans | Rapid construction of molecular complexity |

In the context of multi-step synthesis, a process where multiple reactions are performed sequentially to build a target molecule, N-methoxyoxan-4-amine serves as a crucial intermediate. youtube.comrsc.org The presence of the N-methoxy group significantly alters the reactivity of the amine compared to a standard primary or secondary amine. researchgate.net This N-methoxy group enhances the nucleophilicity of the nitrogen atom, enabling direct coupling reactions, such as with aldehydes, that are often challenging for simple amides. researchgate.net Furthermore, the incorporation of the N-methoxy group increases the electrophilicity of adjacent carbonyls in amide derivatives, facilitating nucleophilic additions. researchgate.net This unique reactivity allows chemists to perform specific transformations in a controlled, stepwise manner, making N-methoxyoxan-4-amine a valuable component in the strategic assembly of complex molecules like natural product substructures. researchgate.netlibretexts.org

Utility in Chiral Synthesis and Asymmetric Induction

The synthesis of molecules as a single mirror-image isomer (enantiomer) is critical in fields like medicinal chemistry. nih.gov Chiral amines are fundamental tools in achieving this, and N-methoxyoxan-4-amine, when resolved into its separate enantiomers, becomes a powerful reagent for asymmetric synthesis. york.ac.uksigmaaldrich.com

Optically active amines are indispensable in modern organic synthesis. nih.govresearchgate.net They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction before being removed. Alternatively, they can be used as chiral reagents or catalysts. york.ac.uk An enantiomerically pure form of N-methoxyoxan-4-amine would serve as a valuable chiral building block, providing a source of chirality that can be transferred during a synthetic sequence. nih.gov The amine functionality allows it to be used in key bond-forming reactions, such as reductive aminations, to create new stereocenters with a high degree of control. researchgate.netfrontiersin.org The synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals, often relies on the availability of such chiral amine precursors. rsc.org

When used in its enantiopure form, the N-methoxyoxan-4-amine molecule acts as a chiral scaffold. The rigid, puckered conformation of the oxane ring, combined with the defined stereochemistry of its substituents, can influence the facial selectivity of reactions occurring elsewhere on the molecule. mdpi.com This phenomenon, known as asymmetric induction, is a cornerstone of stereoselective synthesis. mdpi.com For example, in the structurally related trans-4-amino-3-(methoxy)tetrahydropyran, the fixed trans relationship between the substituents creates a conformationally rigid structure. This rigidity helps to control how incoming reagents approach the molecule, thereby directing the formation of new stereocenters in a predictable manner. This makes such compounds excellent scaffolds for transformations where precise stereochemical outcomes are required. rcsi.com

The table below summarizes key stereochemical features of related chiral oxane amines and their impact on synthesis.

| Stereochemical Feature | Description | Implication in Synthesis |

| Chiral Pool Origin | Can be synthesized from enantiopure starting materials (the "chiral pool"). mdpi.com | Provides access to optically active building blocks without the need for resolution. |

| Conformational Rigidity | The chair-like conformation of the oxane ring is relatively inflexible. | Reduces the number of possible transition states, leading to higher stereoselectivity. |

| Defined Stereocenters | An enantiopure sample has a known absolute configuration at its chiral carbons. | Acts as a chiral template to induce chirality in new stereocenters during a reaction (asymmetric induction). mdpi.com |

| Trans/Cis Isomerism | Substituents on the ring can be on opposite (trans) or same (cis) faces. The trans isomer is often more rigid. | The specific isomer dictates the spatial arrangement of functional groups, influencing reactivity and selectivity. |

Development of Chemical Libraries for Research Purposes

In modern drug discovery and materials science, researchers often screen large numbers of compounds to find candidates with desired properties. enamine.net This is accomplished by creating "chemical libraries," which are large, organized collections of distinct but structurally related molecules. N-methoxyoxan-4-amine is an ideal building block for the synthesis of such libraries. enamine.net

The primary amine functionality is particularly well-suited for library synthesis because it participates in a wide range of reliable and high-yielding reactions. enamine.net Using parallel synthesis techniques, the N-methoxyoxan-4-amine core can be rapidly combined with a diverse set of reactants (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to generate a large library of novel compounds. enamine.net Each compound in the library retains the core oxane scaffold but features a different functional group attached via the amine nitrogen. These libraries can then be screened for novel chemical reactivity or biological activity, accelerating the discovery of new lead compounds for drug development or materials with unique properties. enamine.net

Below are common reactions utilized in the construction of chemical libraries from primary amine building blocks.

| Reaction Type | Reactant Partner | Resulting Functional Group |

| Acylation / Amide Coupling | Carboxylic Acid, Acyl Chloride | Amide |

| Reductive Amination | Aldehyde, Ketone | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Arylation | Aryl Halide | Arylamine |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

Future Directions in N Methoxyoxan 4 Amine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of saturated N-heterocycles like N-methoxyoxan-4-amine remains an area of active research, with a continuous demand for more efficient and versatile methods. nih.gov Future explorations are expected to move beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste.

One promising avenue is the development of transition metal-catalyzed C-H amination reactions. frontiersin.org These methods could potentially allow for the direct introduction of the methoxyamine functionality into a pre-existing oxane ring, thereby shortening the synthetic route. For instance, rhodium-catalyzed C(sp³)-H functionalization has been successfully employed for the synthesis of other saturated N-heterocycles and could be adapted for N-methoxyoxan-4-amine. frontiersin.org Another area of focus will likely be the use of photoredox and electrochemical methods for C-N bond formation. virginia.edu These techniques offer mild reaction conditions and utilize renewable energy sources like light, aligning with the principles of green chemistry. virginia.edu